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diol

Cat. No.: B1393284 Get Quote

Technical Support Center: Crisaborole
Polymorphs
A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for crisaborole. Polymorphism plays a critical role in

the development of active pharmaceutical ingredients (APIs), influencing everything from

stability and solubility to bioavailability and manufacturability.[1][2] This guide provides in-depth

answers, validated protocols, and troubleshooting advice to address common challenges

encountered when working with the different solid-state forms of crisaborole.

Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the polymorphism of crisaborole.

Question: What are the primary crystalline forms of crisaborole and why is understanding them

crucial?

Answer: Crisaborole is known to exist in multiple crystalline forms, or polymorphs.[3] The two

most well-characterized forms are designated as Form I and Form II. These polymorphs arise

from different spatial arrangements of the molecule in the crystal lattice, specifically due to the
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conformation of the hydroxyl group on the oxaborole ring (syn for Form I and anti for Form II).

[4]

Understanding these forms is critical because polymorphism dictates the material's

fundamental physicochemical properties.[2] Differences in properties such as melting point,

dissolution rate, and thermodynamic stability can significantly impact:

Bioavailability: How quickly and completely the drug is absorbed.[2]

Formulation Stability: The shelf-life and physical integrity of the final topical product.[1]

Manufacturing: The consistency and reproducibility of the drug product manufacturing

process.

While Forms I and II are the most commonly encountered, other forms, such as Form III

(obtained by heating Form I or II), have also been identified, highlighting the need for rigorous

characterization.[3][4]

Question: Which crisaborole polymorph is considered the most stable and what are the

implications?

Answer: Crystalline Form II is the thermodynamically stable polymorph of crisaborole.[1] It

demonstrates superior stability under stress conditions, including high humidity and

temperature (e.g., up to 50°C / 80% RH).[1] It shows minimal conversion to other solid-state

forms, making it the preferred form for pharmaceutical development to ensure a consistent and

reliable product with a long shelf-life.[1] The use of a metastable form, like Form I, would carry

the risk of converting to the more stable Form II during storage, potentially altering the

product's performance and properties.

Section 2: Polymorph Identification and
Characterization
Correctly identifying and quantifying the polymorphic form of your crisaborole sample is the

most critical step in any experiment. A multi-technique approach is always recommended for

unambiguous characterization.

Question: What is the definitive method for distinguishing Crisaborole Form I from Form II?
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Answer:Powder X-ray Diffraction (PXRD) is the gold-standard technique for identifying

crisaborole polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a

fingerprint. While other methods are excellent for corroboration, PXRD provides the most

definitive structural information.

Below is a summary of the key analytical signatures for Forms I and II.

Table 1: Comparative Analytical Data for Crisaborole
Polymorphs

Parameter Crisaborole Form I Crisaborole Form II Reference(s)

Key PXRD Peaks (2-

Theta ±0.2°)

6.0, 14.1, 15.4, 16.1,

18.2, 24.3, 26.1, 26.5

7.1, 12.3, 14.3, 16.7,

21.9, 23.2, 24.9
[1]

DSC Thermal Events
Single endotherm

~129°C

Endotherms at

~126°C and ~132°C
[4][5]

13C Solid-State NMR

(ppm ±0.2)

162.4, 155.4, 129.4,

120.9, 119.1

161.1, 154.4, 134.4,

124.0, 122.6
[1]

Raman Peaks (cm-1

±4)
Not specified in detail

1614, 1579, 1201,

1078, 726
[1]

Hygroscopicity Non-hygroscopic Non-hygroscopic [1]

Thermodynamic

Stability
Metastable

Thermodynamically

stable
[1]

Question: Can you provide a standard operating protocol for performing Differential Scanning

Calorimetry (DSC) on a crisaborole sample?

Answer: Absolutely. DSC is a powerful tool for identifying polymorphs by their unique melting

and transition temperatures. It can also detect impurities and reveal the thermal history of the

sample.

Experimental Protocol: DSC Analysis of Crisaborole
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and

enthalpy using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-4 mg of the crisaborole powder into a standard

aluminum DSC pan.

Pan Sealing: Crimp the pan with an aluminum lid. Do not hermetically seal unless studying

solvent effects, as this can create pressure artifacts. A pinhole in the lid is recommended to

allow any residual solvent to escape.

Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

Instrument Setup:

Place the sample and reference pans into the DSC cell.

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.[6]

Equilibrate the cell at a starting temperature of 30°C.

Thermal Program:

Ramp the temperature from 30°C to 230°C at a constant heating rate of 5°C/min.[4][6]

This rate is slow enough to ensure good resolution of thermal events.

The upper temperature of 230°C is sufficient to capture all relevant melting and transition

events, including a known heat-induced rearrangement that occurs around 180°C.[2][5]

Data Analysis:

Plot the heat flow (W/g) as a function of temperature (°C).

Identify endothermic peaks (valleys) corresponding to melting points or polymorphic

transitions.

Integrate the peak area to determine the enthalpy of fusion (J/g).

Compare the resulting thermogram to the reference data in Table 1 to identify the

polymorphic form.
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Section 3: Troubleshooting and Stability
Considerations
Working with polymorphic systems often presents challenges. This section addresses common

issues and provides solutions.

Question: My PXRD data shows a mixture of Form I and Form II. What are the likely causes

and how can I resolve this?

Answer: Observing a mixed pattern is a common issue. The root cause can typically be traced

to one of three areas:

Incomplete Crystallization: The crystallization process may not have gone to completion,

resulting in a mixture. Solution: Re-evaluate your crystallization protocol. Factors like solvent

choice, cooling rate, and seeding strategy are paramount. Since Form I is freely soluble in

solvents like ethanol and propylene glycol, solvent-mediated transformation to the more

stable Form II can occur if conditions are not precisely controlled.[1][5]

Stress-Induced Transformation: Form I (the metastable form) can convert to Form II upon

exposure to mechanical or thermal stress. Grinding the sample too aggressively during

sample preparation for PXRD is a frequent cause. Solution: Use gentle sample preparation

methods. A light touch with a spatula is often sufficient to prepare the sample mount. Avoid

ball milling or high-energy grinding unless you are intentionally studying such

transformations.

Improper Storage: Storing a sample of pure Form I, especially under conditions of elevated

temperature or humidity, can lead to its conversion to the more stable Form II over time.

Solution: Always store crisaborole samples in tightly sealed containers in a desiccator at

controlled room temperature (20-25°C) or below.[7]

Question: I need to dissolve crisaborole for an experiment. How do I choose a solvent that

won't cause a polymorphic conversion?

Answer: Solvent selection is critical. A solvent can mediate the conversion of a metastable form

to a more stable one.
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Table 2: Solubility of Crisaborole in Common Solvents
Solvent Solubility

Potential for
Transformation

Reference(s)

Isopropanol ~180 mg/mL High [2]

Ethanol Freely Soluble High [1][5]

Propylene Glycol Freely Soluble High [1][5]

Ethyl Acetate ~97 mg/mL Moderate [2]

Water
Sparingly Soluble (0.2

mg/mL)
Low [2]

Octanol High Moderate [5][8]

Guidance:

To maintain your starting polymorph: If you need to dissolve the material and then recover it

without transformation, use a solvent in which it has lower solubility and perform the

dissolution and subsequent evaporation/precipitation rapidly at low temperatures.

To intentionally convert to Form II: Slurrying the material in a solvent where Form I is more

soluble than Form II (e.g., isopropanol) at room temperature will typically facilitate a solvent-

mediated transformation to the stable Form II.

For analytical purposes (e.g., HPLC): Solvents like acetonitrile and methanol are commonly

used.[9] Since the sample is fully dissolved and analyzed in the liquid state, the original solid

form is not relevant to the quantification result itself. However, ensure the material dissolves

completely and quickly to avoid analyzing a non-representative sample.

Section 4: Experimental Workflows and Visual
Guides
To aid in experimental design, the following diagrams illustrate key decision-making processes

and relationships for crisaborole polymorphs.
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Caption: Workflow for Crisaborole Polymorph Identification.
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Caption: Thermal Inter-relationship of Crisaborole Polymorphs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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